2-(3-Bromo-5-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
2-(3-bromo-5-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTGIKJUEUTWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-(3-Bromo-5-chlorophenoxy)acetamide consists of an acetamide group attached via an ether linkage to a 3-bromo-5-chlorophenyl moiety. The halogen substituents (bromo and chloro) on the phenyl ring require careful introduction and preservation during synthesis. The main synthetic challenges include:
- Selective bromination and chlorination of the phenol precursor.
- Efficient formation of the phenoxyacetamide linkage.
- Minimization of side reactions such as over-bromination or dehalogenation.
Preparation of the Key Intermediate: 3-Bromo-5-chlorophenol
Since the phenoxyacetamide is derived from 3-bromo-5-chlorophenol, its preparation is critical. According to a detailed patent (CN101735023B), 3-bromo-5-chlorophenol can be synthesized via diazotization and hydrolysis routes starting from 3-bromo-5-chloroaniline or related precursors:
- Step 1: Diazotization of 3-bromo-5-chloroaniline in acidic medium using sodium nitrite at low temperatures (0–10 °C) to form the diazonium salt.
- Step 2: Hydrolysis of the diazonium salt in acidic aqueous-organic solvent mixtures (e.g., sulfuric acid with toluene or halogenated solvents) at elevated temperatures (60–150 °C) to yield 3-bromo-5-chlorophenol.
- The process yields purified phenol with high purity (HPLC > 99%) and yields around 70–72% after workup and recrystallization.
- Reaction conditions such as acid concentration, temperature, and solvent choice are optimized to balance yield and purity.
This method is industrially scalable, cost-effective, and uses readily available starting materials.
| Step | Reaction Condition | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|
| Diazotization | 0–10 °C, NaNO2, acidic medium | - | - | Formation of diazonium salt |
| Hydrolysis | 60–150 °C, aqueous sulfuric acid + organic solvent | 70–72 | 99.1 | Hydrolysis to phenol |
Ether Formation: Synthesis of 2-(3-Bromo-5-chlorophenoxy)acetate Esters
The formation of the ether linkage between 3-bromo-5-chlorophenol and the acetamide precursor typically involves nucleophilic substitution of a haloacetate ester with the phenol:
- Reaction of 3-bromo-5-chlorophenol with ethyl 2-bromoacetate or related haloacetates in the presence of a base (e.g., potassium carbonate or sodium hydride) to form 2-(3-bromo-5-chlorophenoxy)acetate esters .
- The reaction is generally carried out in polar aprotic solvents such as acetonitrile or dimethylformamide at moderate temperatures.
- The ester intermediate is isolated and purified before further transformation.
This step is well-documented in phenoxyacetamide scaffold syntheses and allows for variation in the alkyl group of the ester to tune subsequent reactivity.
| Reagents | Solvent | Base | Temperature | Product | Yield (%) |
|---|---|---|---|---|---|
| 3-bromo-5-chlorophenol + ethyl 2-bromoacetate | Acetonitrile/DMF | K2CO3 or NaH | 50–80 °C | 2-(3-bromo-5-chlorophenoxy)acetate ester | 70–85 |
Conversion to this compound
The final step involves conversion of the ester to the corresponding amide:
- Saponification of the ester to the corresponding acid using aqueous base (e.g., NaOH) under reflux.
- Amide coupling of the acid with ammonia or amine (e.g., piperonylamine) using coupling agents or direct amidation under heating.
- This step yields the target This compound with good purity and yield.
This method aligns with synthetic routes reported in the literature for phenoxyacetamide derivatives, including halogenated analogs.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Saponification | NaOH aqueous, reflux | 80–90 | Conversion of ester to acid |
| Amide formation | Amine + coupling agent or heating | 75–85 | Formation of acetamide |
Summary Table of the Overall Synthetic Route
| Stage | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1. Preparation of 3-bromo-5-chlorophenol | 3-bromo-5-chloroaniline | Diazotization (NaNO2, acid), hydrolysis (H2SO4, toluene) | 3-bromo-5-chlorophenol | 70–72 | >99 |
| 2. Ether formation | 3-bromo-5-chlorophenol + ethyl 2-bromoacetate | Base (K2CO3/NaH), acetonitrile/DMF, 50–80 °C | 2-(3-bromo-5-chlorophenoxy)acetate ester | 70–85 | - |
| 3. Ester hydrolysis | Ester intermediate | NaOH aqueous, reflux | 2-(3-bromo-5-chlorophenoxy)acetic acid | 80–90 | - |
| 4. Amide formation | Acid intermediate + amine | Amidation conditions (coupling agents or heat) | This compound | 75–85 | - |
Research Findings and Notes
- The diazotization-hydrolysis route for 3-bromo-5-chlorophenol is preferred industrially due to its scalability and cost-effectiveness.
- The ether formation step benefits from the use of polar aprotic solvents and mild bases to avoid side reactions such as elimination or over-bromination.
- The amide coupling step can be optimized by choice of coupling agents or direct heating to improve yields and reduce impurities.
- The phenoxyacetamide scaffold is sensitive to substitution patterns; thus, maintaining the integrity of the bromo and chloro substituents throughout synthesis is critical.
- Alternative synthetic routes may involve direct bromination of 5-chlorophenol, but these often suffer from lower selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-5-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and reaction conditions involving polar aprotic solvents are typically employed.
Major Products Formed:
Oxidation: this compound can be oxidized to 2-(3-bromo-5-chlorophenoxy)acetic acid.
Reduction: The reduction of the compound can yield 2-(3-bromo-5-chlorophenoxy)ethylamine.
Substitution: Substitution reactions can lead to the formation of various halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-Bromo-5-chlorophenoxy)acetamide exhibit notable anticancer properties. For instance, derivatives of phenoxyacetic acids have shown significant antiproliferative activity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the inhibition of specific growth factors, such as Vascular Endothelial Growth Factor (VEGF), which is crucial for tumor angiogenesis .
Neuroprotective Effects
Research highlights the potential neuroprotective effects of this compound in treating neurodegenerative diseases. It has been linked to the modulation of pathways associated with the unfolded protein response, which is critical in conditions like Alzheimer's disease and Parkinson's disease. The compound may enhance cellular resilience against stress, thereby offering therapeutic benefits in neurodegeneration .
Pharmacological Studies
Antithrombotic Properties
Studies have demonstrated that derivatives of this compound possess antithrombotic properties. In vitro tests showed significant clot lysis activity compared to standard treatments like streptokinase. The docking studies indicated a high affinity for factor Xa, suggesting potential use as an anticoagulant agent .
Inflammatory Response Modulation
The compound has also been studied for its role in modulating inflammatory responses. Inflammatory diseases are often characterized by excessive activation of certain pathways; compounds like this compound may inhibit these pathways, thus alleviating symptoms associated with chronic inflammation .
Table 1: Anticancer Activity of Phenoxy Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | OVCAR-4 (Ovarian Cancer) | 0.29 | VEGF inhibition |
| This compound | MDA-MB-468 (Breast Cancer) | 0.35 | VEGFR-2 phosphorylation inhibition |
Table 2: Antithrombotic Activity Comparison
| Compound | Clot Lysis (%) | Clotting Time (s) |
|---|---|---|
| This compound | 41 | 130 |
| Streptokinase | 38 | 110 |
| Heparin | N/A | 110 |
Mechanism of Action
The mechanism by which 2-(3-Bromo-5-chlorophenoxy)acetamide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenoxy Acetamides
Phenoxy acetamides with halogen or aryl substitutions are widely explored for their bioactivity. Key comparisons include:
Key Observations :
- Antimicrobial vs. Enzyme Inhibition : Derivatives with sulfonyl-piperazine groups (e.g., compound 47 in ) show gram-positive antibacterial activity, whereas acetamides with extended hydrophobic chains (e.g., N-phenethyl in ) exhibit 17β-HSD2 inhibition. This suggests that the target compound’s activity may depend on secondary functional groups.
Pyridazinone-Based Acetamides
Pyridazinone derivatives, such as those in , demonstrate receptor-specific agonism:
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a potent FPR2 agonist, activating calcium mobilization in neutrophils.
- Comparison: The target compound lacks the pyridazinone core but shares bromophenyl and acetamide motifs. This difference likely shifts its activity away from FPR2 modulation and toward alternative targets, such as microbial enzymes .
Chalcone-Derived Acetamides
Chalcone hybrids (e.g., 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide ) incorporate α,β-unsaturated ketones for enhanced reactivity.
Hydrophobic Chain Modifications
Compounds like N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide highlight the role of alkyl chains in bioactivity:
- Activity Enhancement : The N-butyl chain in increases hydrophobic interactions with 17β-HSD2, boosting inhibition. The target compound’s unmodified acetamide group may limit such interactions unless metabolized to introduce extended chains.
Biological Activity
2-(3-Bromo-5-chlorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of virulence factors in pathogenic bacteria. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- IUPAC Name : this compound
- CAS Number : 2002788-92-1
- Molecular Formula : C9H8BrClNO2
- Molecular Weight : 263.52 g/mol
The compound primarily targets the Type III secretion system (T3SS) in Pseudomonas aeruginosa, a critical virulence factor that facilitates bacterial infection by injecting effector proteins into host cells. Inhibiting T3SS can significantly reduce the pathogenicity of Pseudomonas aeruginosa.
Structure-Activity Relationships (SAR)
Research indicates that specific substitutions on the phenoxyacetamide scaffold enhance biological activity. For instance, the presence of halogen substituents such as bromine and chlorine has been shown to increase potency against T3SS. A systematic exploration revealed that compounds with IC50 values less than 1 µM were effective in inhibiting T3SS-mediated secretion and translocation assays .
Biological Activity Data
| Compound | IC50 (µM) | Activity Type | Notes |
|---|---|---|---|
| This compound | <1 | T3SS Inhibition | Effective against Pseudomonas aeruginosa |
| Salicylidene acylhydrazide INP-007 | 0.8 | T3SS Inhibition | Comparison reference for potency |
| Other Phenoxyacetamides | Varies | T3SS Inhibition | Structural modifications impact activity |
Case Studies
-
Inhibition of T3SS in Pseudomonas aeruginosa :
A study conducted by researchers explored a series of phenoxyacetamides, including this compound, demonstrating significant inhibition of T3SS-mediated secretion in both secretion and translocation assays. The findings indicated that specific structural features were crucial for interaction with the T3SS needle protein PscF, which is pivotal for its function . -
Cytotoxicity Assessment :
In evaluating the cytotoxic effects of this compound, researchers found that while it effectively inhibited T3SS, it exhibited low cytotoxicity against mammalian cells at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
